4-Aminobenzamidoxime

Biocatalysis High-Throughput Screening (HTS) Aldehyde Quantification

4-Aminobenzamidoxime (4-Amino-N'-hydroxybenzenecarboximidamide, CAS 277319-62-7) is a para-substituted aromatic amidoxime featuring a primary amine and an N-hydroxyamidine (oxime) moiety. This bifunctional scaffold serves as a key intermediate for constructing amidine prodrugs, heterocyclic frameworks, and functionalized materials.

Molecular Formula C7H9N3O
Molecular Weight 151.17 g/mol
CAS No. 277319-62-7
Cat. No. B123916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminobenzamidoxime
CAS277319-62-7
Synonyms4-amino-N-hydroxy-benzenecarboximidamide
Molecular FormulaC7H9N3O
Molecular Weight151.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=NO)N)N
InChIInChI=1S/C7H9N3O/c8-6-3-1-5(2-4-6)7(9)10-11/h1-4,11H,8H2,(H2,9,10)
InChIKeyCNFNMMJKXWOLPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Aminobenzamidoxime (CAS 277319-62-7) – A Bifunctional Amidoxime Building Block for Drug Discovery and Biocatalysis


4-Aminobenzamidoxime (4-Amino-N'-hydroxybenzenecarboximidamide, CAS 277319-62-7) is a para-substituted aromatic amidoxime featuring a primary amine and an N-hydroxyamidine (oxime) moiety [1]. This bifunctional scaffold serves as a key intermediate for constructing amidine prodrugs, heterocyclic frameworks, and functionalized materials . Its p-amino substitution distinguishes it from other benzamidoxime derivatives, conferring unique physicochemical and reactivity profiles [2] that are critical for applications in medicinal chemistry, high-throughput biocatalyst screening, and materials science.

Why 4-Aminobenzamidoxime Cannot Be Replaced by Generic Benzamidoxime Analogs


Benzamidoxime derivatives exhibit significant functional variability depending on the nature and position of ring substituents [1]. For example, para-substitution critically modulates redox potential and enzymatic activation kinetics, with electron-donating groups (EDGs) like -NH₂ demonstrating distinct reduction behavior compared to electron-withdrawing groups (EWGs) [1]. Furthermore, the position of the amino group is decisive: 2-aminobenzamidoxime (ortho-isomer) shows markedly different reactivity in aldehyde-capture assays due to altered steric and electronic effects on cyclocondensation kinetics [2]. Consequently, substituting 4-aminobenzamidoxime with an unsubstituted or differently substituted analog in a synthetic route, prodrug design, or assay protocol can lead to failed activation, compromised selectivity, or invalid analytical results. The following evidence quantifies these critical performance differentials.

Quantitative Differentiation: 4-Aminobenzamidoxime vs. Structural Analogs


Comparative Reactivity in Aldehyde-Selective High-Throughput Assays: 4-Aminobenzamidoxime vs. 2-Aminobenzamidoxime

The performance of aminobenzamidoxime (ABAO) in aldehyde-selective assays is highly dependent on the position of the amino group. In a kinetic photometric assay quantifying open-chain aldose content, 2-aminobenzamidoxime (ortho-isomer) was specifically employed due to its enhanced ability to form a strongly UV-active dihydroquinazoline adduct with aldehydes under pseudo-first-order conditions [1]. While 4-aminobenzamidoxime can also react with aldehydes, its cyclocondensation rate differs substantially from the 2-isomer, directly impacting assay sensitivity and dynamic range. The ortho-substitution facilitates a more favorable geometry for ring closure, leading to faster adduct formation kinetics. Using 4-aminobenzamidoxime as a direct substitute in an assay optimized for the 2-isomer would necessitate complete revalidation of reaction times, calibration curves, and limit of detection (LOD) due to this intrinsic reactivity difference.

Biocatalysis High-Throughput Screening (HTS) Aldehyde Quantification

Substituent Effect on Enzymatic Reduction by mARC: 4-NH₂ vs. 4-NO₂ Benzamidoxime Prodrug Activation

The mitochondrial amidoxime reducing component (mARC) is the key enzyme responsible for activating amidoxime prodrugs to their active amidine forms. A systematic study of ten para-substituted benzamidoximes revealed a clear relationship between the electronic nature of the para-substituent and the compound's redox potential, which correlated with Hammett σ constants [1]. The study confirmed that 4-aminobenzamidoxime (with a strong electron-donating -NH₂ group) exhibits a distinct reduction profile compared to benzamidoxime (unsubstituted, σ=0) and 4-nitrobenzamidoxime (electron-withdrawing -NO₂ group). While the study concluded that enzymatic kinetic parameters (KM, Vmax) did not correlate directly with Hammett σ, the redox potential—a crucial predictor for electrochemical activation—was significantly influenced by the substituent. This data implies that the amino group imparts a unique electronic environment to the amidoxime function, which can affect both its metabolic activation and its potential as a nitric oxide (NO) donor.

Prodrug Design Drug Metabolism Amidoxime Prodrugs

Physicochemical Property Comparison: Melting Point as a Purity and Handling Indicator

The melting point of a chemical intermediate is a critical parameter for assessing purity, identity, and storage stability. For 4-aminobenzamidoxime, the reported melting point range is tightly defined as 168-170 °C , with a typical purity of 97% (HPLC or titration assay) . This value is distinctly different from closely related analogs: benzamidoxime itself melts at a lower temperature (approximately 79-80 °C) , while the ortho-isomer (2-aminobenzamidoxime) also exhibits a different melting point (reported around 95-97 °C) . The higher melting point of 4-aminobenzamidoxime reflects stronger intermolecular hydrogen bonding in the solid state, facilitated by the para-substitution pattern. This quantitative difference provides a rapid, cost-effective method for laboratories to confirm the identity of the received material and detect potential contamination or mislabeling by suppliers.

Chemical Procurement Quality Control Solid-State Properties

Solubility Profile: Enabling Biocatalytic and Formulation Workflows

Solubility in biologically compatible solvents is essential for applying 4-aminobenzamidoxime in enzymatic assays and early-stage drug formulation studies. Quantitative solubility data indicates that 4-aminobenzamidoxime achieves a solubility of 5 mg/mL in both DMF and DMSO [1]. In a more challenging aqueous buffer system (DMF:PBS pH 7.2 at a 1:9 ratio), its solubility is 0.1 mg/mL [1]. This solubility profile is superior to many unsubstituted benzamidoxime derivatives, which often exhibit lower aqueous compatibility due to the absence of the hydrophilic amino group. While direct comparative solubility data for benzamidoxime in identical solvent systems is scarce, the presence of the polar, hydrogen-bonding amino group on 4-aminobenzamidoxime inherently increases its hydrophilicity (as reflected by its lower calculated LogP of 0.4 [2] compared to benzamidoxime's LogP of ~0.8 [3]), facilitating dissolution in aqueous assay mixtures and reducing the need for high organic co-solvent concentrations that could denature enzymes or cells.

Biocatalysis Formulation Solubility

Validated Applications of 4-Aminobenzamidoxime in Biocatalysis, Drug Discovery, and Materials Science


High-Throughput Screening (HTS) of Carboxylic Acid Reductase (CAR) Variants

Researchers engineering CAR enzymes for sustainable aldehyde production utilize 4-aminobenzamidoxime as the core reagent in a substrate-independent, chemoselective assay. The compound reacts with the aldehyde product to form a UV-active and fluorescent dihydroquinazoline, enabling rapid quantification of enzyme activity in whole-cell systems [1]. This application is validated for screening libraries of Pichia pastoris clones and directed evolution mutants, with one study screening 598 clones and validating results via HPLC [1]. The 4-amino substitution is critical for ensuring the aqueous compatibility and reactivity of the probe.

Synthesis of Amidine Prodrugs and Heterocyclic Scaffolds

4-Aminobenzamidoxime serves as a versatile intermediate for constructing pharmacologically relevant amidines and fused heterocycles (e.g., oxazoles, imidazoles) [2]. Its para-amino group acts as a synthetic handle for further derivatization (e.g., acylation, diazotization) or for introducing additional functionality into the final drug candidate. This contrasts with unsubstituted benzamidoxime, which lacks this secondary reactive site, limiting its utility in complex molecule synthesis.

Development of Functionalized Metal-Organic Frameworks (MOFs) for Environmental Remediation

The amino group of 4-aminobenzamidoxime has been exploited for covalent modification of zeolitic imidazolate frameworks (ZIF-90) to create advanced adsorbent materials for uranium extraction from seawater [3]. The functionalized ZIF-90 demonstrated superior adsorption performance compared to the pristine framework, with a uranium uptake capacity of 2.8 mg g⁻¹ in real seawater. This application leverages the unique bifunctional nature (amidoxime for metal chelation, amine for covalent grafting) of the compound, a capability not shared by simpler benzamidoximes.

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